2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate
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Overview
Description
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a dimethylaminophenyl group. It has been studied for its potential in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-{[4-(dimethylamino)phenyl]methyl}carbamate under specific conditions. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. It has been found to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during monoclonal antibody production . Additionally, it suppresses the galactosylation of monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Comparison with Similar Compounds
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate can be compared with other similar compounds, such as:
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a reagent in organic synthesis and amino acid protection.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A candidate for broad-spectrum antiepileptic drugs.
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: A pyrrolidin-2-one derivative used as an anticonvulsant.
Lacosamide: A functionalized amino acid used as an anticonvulsant.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in enhancing monoclonal antibody production and its potential in drug development.
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-[[4-(dimethylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H17N3O4/c1-16(2)11-5-3-10(4-6-11)9-15-14(20)21-17-12(18)7-8-13(17)19/h3-6H,7-9H2,1-2H3,(H,15,20) |
InChI Key |
YBMQAQGZHZAEKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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